

Application Notes and Protocols: 1,4-Bis(2-bromoethoxy)benzene in Supramolecular Chemistry

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Compound of Interest

Compound Name: 1,4-Bis(2-bromoethoxy)benzene

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These application notes provide detailed protocols and data for the use of **1,4-bis(2-bromoethoxy)benzene** as a versatile building block in the synthesis of advanced supramolecular architectures. This document covers its application in the formation of functionalized pillar[1]arenes and provides adapted protocols for its potential use in the synthesis of [2]catenanes and [2]rotaxanes.

Application: Synthesis of Brominated Pillar[1]arenes

1,4-Bis(2-bromoethoxy)benzene serves as a key co-monomer in the synthesis of pillar[1]arenes bearing bromoethoxy functionalities. These bromine groups provide valuable handles for post-synthesis modification, allowing for the introduction of various functional groups to tailor the properties of the macrocycle for applications in host-guest chemistry, drug delivery, and materials science. The co-condensation with a more reactive monomer like 1,4-dimethoxybenzene allows for the formation of a statistical mixture of co-pillar[1]arenes with varying numbers of bromoethoxy groups.

Experimental Protocol: Co-condensation Synthesis of Brominated Pillar[1]arenes [2][3][4][5]

This protocol details the synthesis of a mixture of brominated pillar[1]arenes by the co-condensation of **1,4-bis(2-bromoethoxy)benzene** and 1,4-dimethoxybenzene.

Materials:

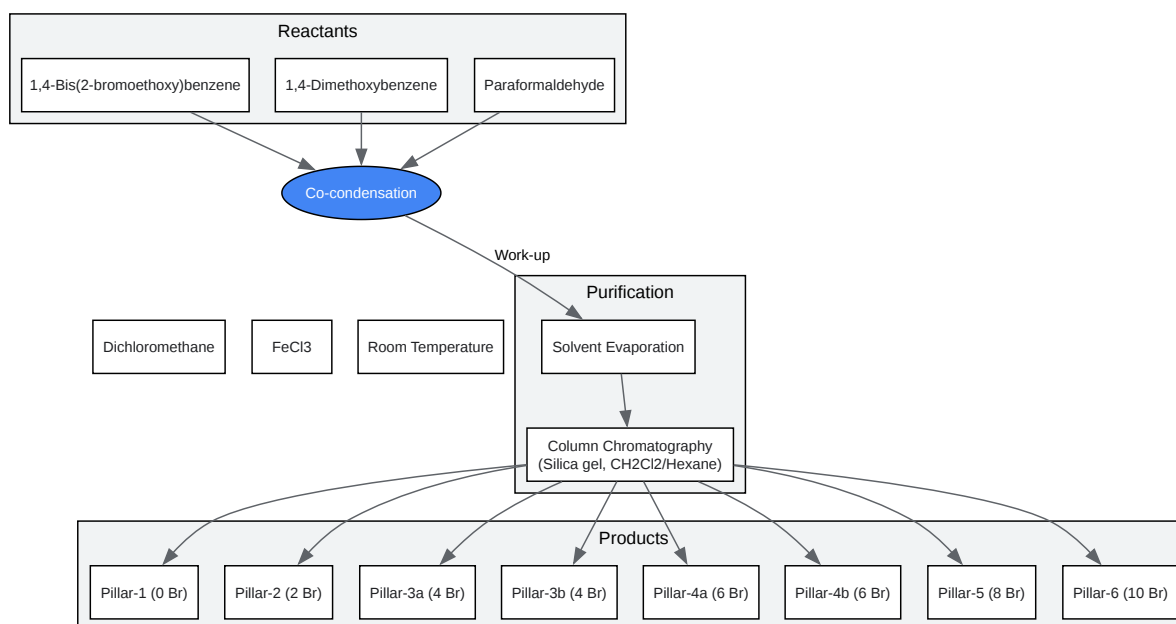
- **1,4-Bis(2-bromoethoxy)benzene**
- 1,4-Dimethoxybenzene
- Paraformaldehyde
- Iron(III) chloride (FeCl_3)
- Dichloromethane (CH_2Cl_2)
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of 1,4-dimethoxybenzene and **1,4-bis(2-bromoethoxy)benzene** in dichloromethane, add paraformaldehyde. The molar ratio of the two benzene derivatives can be varied to influence the statistical distribution of the products.
- To this stirred mixture, add a catalytic amount of iron(III) chloride.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 8 hours), monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and evaporate the solvent under reduced pressure.
- The resulting crude product, a mixture of various co-pillar[1]arenes, is then subjected to column chromatography on silica gel.
- Elute the column with a solvent gradient (e.g., a dichloromethane/hexane mixture) to separate the different pillar[1]arene isomers.[2]

- Collect the fractions corresponding to the different products, which can be identified by TLC and further characterized.
- Evaporate the solvent from the collected fractions to obtain the purified brominated pillar[1]arene isomers as white solids.[2]

Experimental Workflow for Pillar[1]arene Synthesis



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Caption: Workflow for the synthesis and separation of brominated pillar[1]arenes.

Quantitative Data

The co-condensation reaction yields a mixture of pillar[1]arenes with varying degrees of bromination. The isolated yields of some of the isomers are presented below.[3]

Product Name	Number of Bromoethoxy Groups	Yield (%)	Melting Point (°C)	HRMS (m/z) [M+Na] ⁺
Pillar-0	0	-	-	-
Pillar-1	2	8	117-118	-
Pillar-2	4	15	-	1141.0392
Pillar-3a	4	20	124-125	1141.0374
Pillar-3b	4	7	133-134	1141.0374
Pillar-4a	6	-	-	1324.8856
Pillar-4b	6	-	-	1324.8856
Pillar-5	8	-	-	-
Pillar-6	10	-	-	-

Note: Yields are based on the separation of a specific reaction mixture and may vary.

Characterization Data (Representative Examples for Pillar-3a and -3b):[3]

- Pillar-3a (4 Bromoethoxy groups):
 - ¹H NMR (600 MHz, CDCl₃) δ: 6.84–6.83 (m, 6H), 6.78 (d, J = 10.8 Hz, 4H), 4.15–4.11 (m, 8H), 3.82–3.81 (m, 10H), 3.75 (s, 6H), 3.72–3.71 (m, 12H), 3.53 (t, J = 6 Hz, 8H).
 - ¹³C NMR (150 MHz, CDCl₃) δ: 150.9, 149.9, 129.4, 129.3, 128.7, 128.3, 128.1, 115.9, 114.5, 114.1, 68.9, 56.3, 56.0, 30.3, 29.8.
- Pillar-3b (4 Bromoethoxy groups):

- ^1H NMR (600 MHz, CDCl_3) δ : 6.84–6.83 (m, 8H), 6.77 (s, 2H), 4.16 (t, $J = 6$ Hz, 4H), 4.07 (t, $J = 6$ Hz, 4H), 3.83–3.80 (m, 10H), 3.75–3.74 (m, 12H), 3.71 (s, 6H), 3.54 (t, $J = 6$ Hz, 4H), 3.48 (t, $J = 6$ Hz, 4H).
- ^{13}C NMR (150 MHz, CDCl_3) δ : 150.9, 150.1, 149.8, 129.7, 128.9, 128.7, 128.4, 127.9, 116.6, 115.9, 114.4, 114.2, 114.1, 69.3, 68.9, 56.3, 56.1, 30.2, 29.8, 29.6.

Adapted Protocol: Synthesis of a[2]Catenane

This section provides a theoretical protocol for the synthesis of a[2]catenane using **1,4-bis(2-bromoethoxy)benzene**, adapted from established template-directed synthesis methodologies. The strategy involves the use of a templating macrocycle to preorganize the linear precursors for efficient ring-closing.

Proposed Experimental Protocol

Materials:

- **1,4-Bis(2-bromoethoxy)benzene**
- A suitable diamine or diol linker (e.g., a polyether diamine)
- A templating macrocycle (e.g., a crown ether or a cyclobis(paraquat-p-phenylene) derivative)
- A suitable base (e.g., potassium carbonate)
- Acetonitrile (anhydrous)

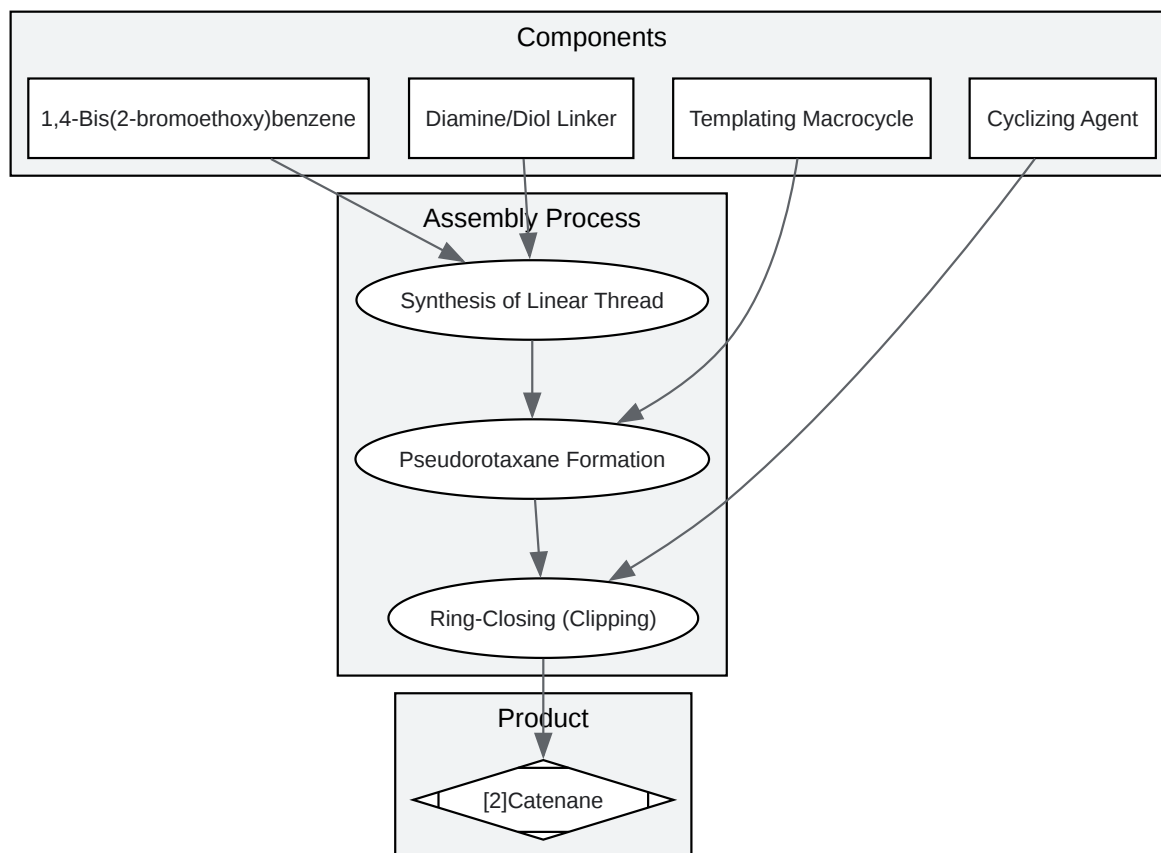
Procedure:

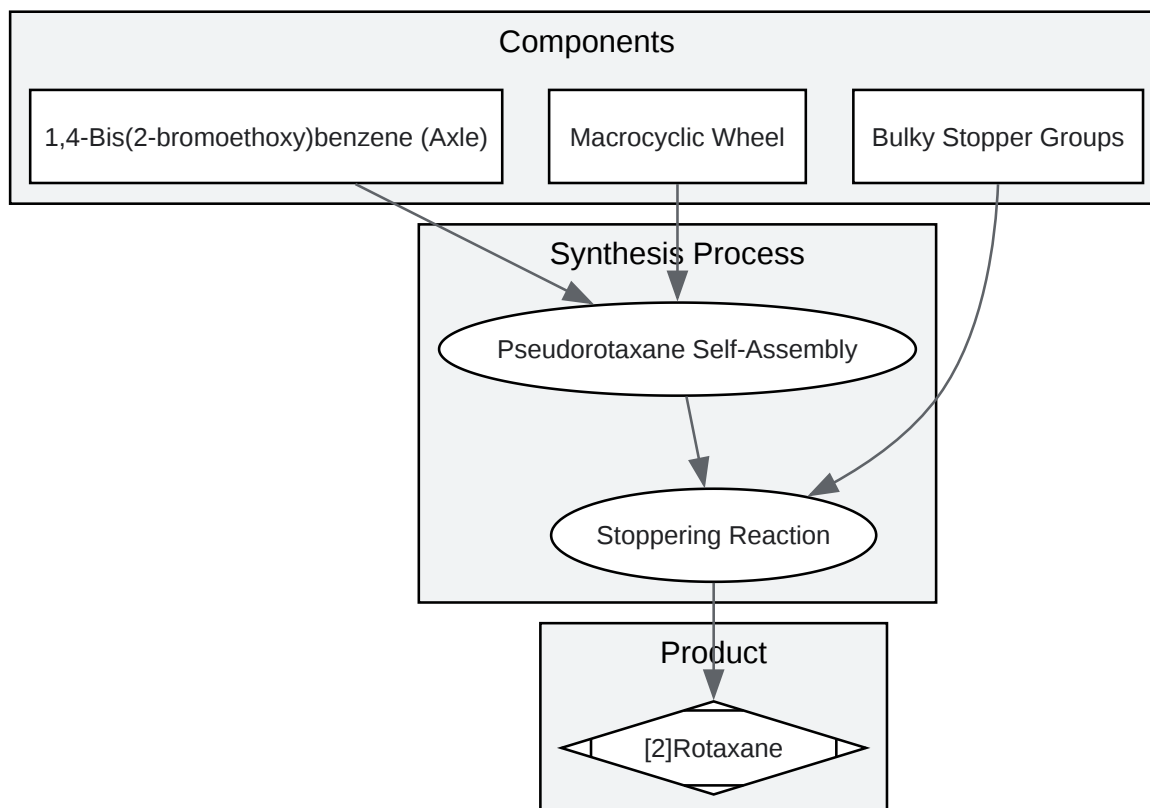
- **Synthesis of the Linear "Thread":** In a flask, dissolve the diamine or diol linker in anhydrous acetonitrile. Add a suitable base, such as potassium carbonate. To this mixture, add a solution of **1,4-bis(2-bromoethoxy)benzene** in acetonitrile dropwise at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS) to form the linear precursor ("thread"). Purify the thread by column chromatography.
- **Formation of the Pseudorotaxane:** Dissolve the templating macrocycle and the purified thread in a suitable solvent (e.g., acetonitrile or chloroform). The mixture is stirred to allow for

the self-assembly of the pseudorotaxane, where the thread is passed through the cavity of the macrocycle.

- **Ring-Closing Reaction (Clipping):** To the solution containing the pseudorotaxane, add a suitable cyclizing agent that will react with the ends of the thread to form the second ring of the catenane. For example, if the thread has terminal amine groups, a diacyl chloride could be used. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
- **Isolation and Purification:** After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate the [2]catenane.
- **Characterization:** The structure of the [2]catenane is confirmed by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry. The interlocked nature of the molecule can be verified by 2D NMR techniques such as ROESY or NOESY, which would show through-space correlations between the protons of the two interlocked rings.

Logical Relationship for [2]Catenane Synthesis





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